molecular formula C12H16N2O B1297907 N-phenylpiperidine-4-carboxamide CAS No. 73415-85-7

N-phenylpiperidine-4-carboxamide

Cat. No.: B1297907
CAS No.: 73415-85-7
M. Wt: 204.27 g/mol
InChI Key: AKQIYQXGTBXWND-UHFFFAOYSA-N
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Description

N-phenylpiperidine-4-carboxamide is an organic compound with the molecular formula C12H16N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the nitrogen atom and a carboxamide group at the fourth position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenylpiperidine-4-carboxamide can be synthesized through various methods. One common approach involves the reaction of piperidine with phenyl isocyanate under controlled conditions. The reaction typically proceeds as follows:

    Starting Materials: Piperidine and phenyl isocyanate.

    Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or toluene at room temperature.

    Procedure: Piperidine is added dropwise to a solution of phenyl isocyanate in the solvent, and the mixture is stirred for several hours until the reaction is complete.

    Purification: The product is isolated by filtration and purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of N-phenylpiperidine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-phenylpiperidine.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

N-phenylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group and carboxamide moiety play crucial roles in binding to these targets, modulating their activity. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

N-phenylpiperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    N-phenylpiperidine: Lacks the carboxamide group, resulting in different chemical properties and reactivity.

    N-benzylpiperidine: Features a benzyl group instead of a phenyl group, leading to variations in biological activity.

    Piperidine-4-carboxamide: Lacks the phenyl group, affecting its binding affinity and specificity for molecular targets.

Uniqueness: this compound is unique due to the presence of both the phenyl and carboxamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

N-phenylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQIYQXGTBXWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73415-85-7
Record name N-Phenyl-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73415-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-PHENYL-4-PIPERIDINECARBOXAMIDE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(N-phenylcarbamoyl)pyridine [75.0 g, prepared as in Chem. Abs., 2013h (1958)] was hydrogenated in acetic acid (800 ml) using a platinum oxide catalyst at 50 p.s.i./30°. The catalyst was then removed by filtration, the solution evaporated, the residue basified to about pH 12 with sodium hydroxide, extracted with chloroform, and the organic extract discarded. The aqueous phase was evaporated to dryness, the residue boiled with chloroform, filtered and evaporated to leave 4-(N-phenylcarbamoyl)piperidine (17.0 g), m.p. 121°-127°. The hydrochloride salt, m.p. 231°-233°, was prepared in isopropanol from the free base and hydrogen chloride, and was recrystallised from isopropanol/ethyl acetate.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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